![molecular formula C11H11NO2 B14458651 N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide CAS No. 72601-07-1](/img/structure/B14458651.png)
N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide can be synthesized through a Claisen–Schmidt-type condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base . The reaction typically proceeds under basic or neutral conditions and can yield the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide can be compared with other cinnamic acid derivatives. Similar compounds include:
Cinnamic acid: A simple derivative with a benzene ring and a carboxylic acid group.
Cinnamaldehyde: Contains an aldehyde group instead of an amide group.
Cinnamyl alcohol: Features an alcohol group in place of the amide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
72601-07-1 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
N-[2-(3-oxoprop-1-enyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11NO2/c1-9(14)12-11-7-3-2-5-10(11)6-4-8-13/h2-8H,1H3,(H,12,14) |
Clé InChI |
TZHPCIYFVAYBJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


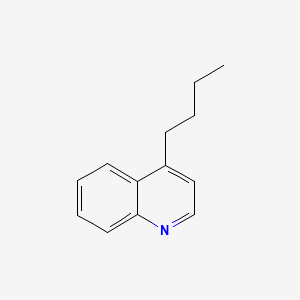

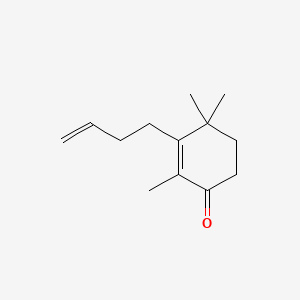
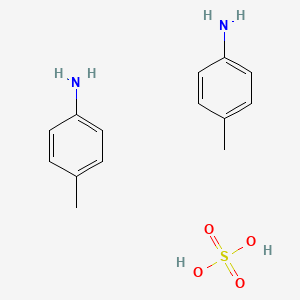

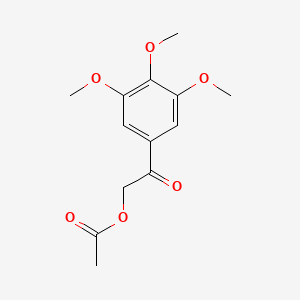
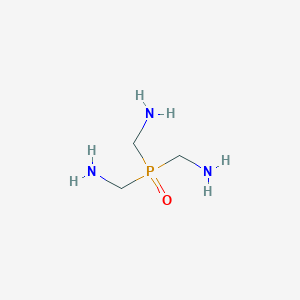
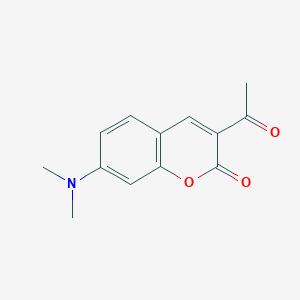
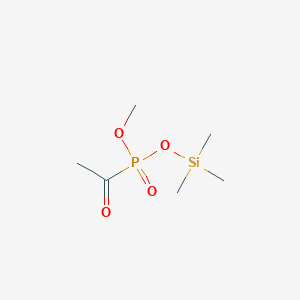
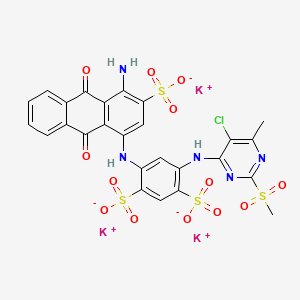
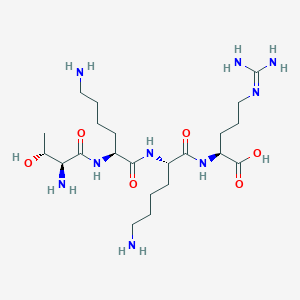
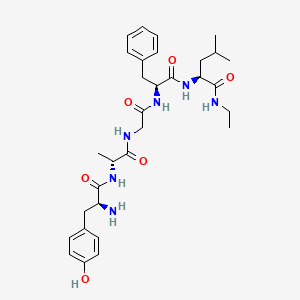
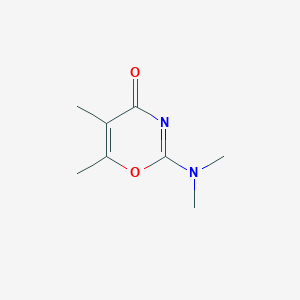
![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)
